molecular formula C7H9NO B1313501 (5-Methylpyridin-2-yl)methanol CAS No. 22940-71-2

(5-Methylpyridin-2-yl)methanol

Cat. No. B1313501
CAS RN: 22940-71-2
M. Wt: 123.15 g/mol
InChI Key: HYOBIUULDPLKIE-UHFFFAOYSA-N
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Patent
US04248880

Procedure details

14.0 g of 2-acetoxymethyl-5-methylpyridine were heated under reflux for 90 minutes in a solution of 4.5 g of sodium hydroxide in 150 ml of water. The cooled solution was saturated with sodium chloride and extracted with a total amount of 100 ml of chloroform. The organic phases were washed with saturated sodium chloride solution, dried over magnesium sulphate, and concentrated by evaporation at 40°/16 mm Hg. The oil obtained distilled at 12°/8 mm Hg. 8.7 g of 2-hydroxymethyl-5-methylpyridine were obtained.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][N:7]=1)(=O)C.[OH-].[Na+].[Cl-].[Na+]>O>[OH:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][N:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(C)(=O)OCC1=NC=C(C=C1)C
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with a total amount of 100 ml of chloroform
WASH
Type
WASH
Details
The organic phases were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation at 40°/16 mm Hg
CUSTOM
Type
CUSTOM
Details
The oil obtained
DISTILLATION
Type
DISTILLATION
Details
distilled at 12°/8 mm Hg

Outcomes

Product
Name
Type
product
Smiles
OCC1=NC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.